molecular formula C10H17NO3 B131346 Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate CAS No. 147317-32-6

Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate

Cat. No. B131346
CAS RN: 147317-32-6
M. Wt: 199.25 g/mol
InChI Key: ZEUFPGBWKQBRLS-GJIOHYHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for removing the majority of glutamate from the synaptic cleft, and its dysfunction has been implicated in several neurological disorders. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate binds to the transporter and prevents it from functioning properly, leading to an accumulation of extracellular glutamate.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has several biochemical and physiological effects. In vitro studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce neuronal death in a dose-dependent manner. It has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In vivo studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce seizures and increase the susceptibility to seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in lab experiments is its potency as a glutamate transporter inhibitor. It is much more potent than other inhibitors such as L-trans-pyrrolidine-2,4-dicarboxylate (PDC), which allows for a more robust and reliable effect. However, this potency also presents a limitation, as high concentrations of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce excitotoxicity and neuronal death. Additionally, the effects of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate are not specific to EAAT2 and can also inhibit other glutamate transporters, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in neuroscience research. One area of interest is the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate could be used to study the effects of glutamate dysregulation on neuronal death and oxidative damage in these diseases. Another area of interest is the development of more specific glutamate transporter inhibitors that target only EAAT2. This would allow for a more targeted approach to studying the role of EAAT2 in neurological disorders. Finally, the development of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate derivatives with improved potency and specificity could lead to more effective treatments for glutamate dysregulation-related disorders.

Synthesis Methods

The synthesis of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate involves the reaction of tert-butyl carbamate with 5-oxopent-3-en-2-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. The yield of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate is typically around 50%, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used extensively in neuroscience research to study the role of glutamate transporters in various neurological disorders. It has been shown to inhibit glutamate transporters in a dose-dependent manner, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used to study the effects of glutamate dysregulation in epilepsy, stroke, and traumatic brain injury.

properties

CAS RN

147317-32-6

Product Name

Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h5-8H,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1

InChI Key

ZEUFPGBWKQBRLS-GJIOHYHPSA-N

Isomeric SMILES

C[C@@H](/C=C/C=O)NC(=O)OC(C)(C)C

SMILES

CC(C=CC=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C=CC=O)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-methyl-4-oxo-2-butenyl)-, 1,1-dimethylethyl ester, [S-(E)]-

Origin of Product

United States

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